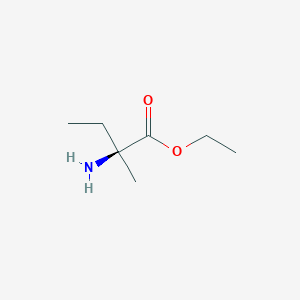

Ethyl (S)-2-amino-2-methylbutyrate

Description

Properties

IUPAC Name |

ethyl (2S)-2-amino-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-7(3,8)6(9)10-5-2/h4-5,8H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZNKFDTPRWHHB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623437 | |

| Record name | Ethyl L-isovalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13893-46-4 | |

| Record name | Ethyl L-isovalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl S 2 Amino 2 Methylbutyrate and Its Stereoisomers

Classical Esterification Routes to Amino Acid Esters

The most fundamental method for synthesizing amino acid esters like ethyl (S)-2-amino-2-methylbutyrate is through the direct esterification of the parent amino acid, (S)-2-amino-2-methylbutanoic acid. The Fischer-Speier esterification, or simply Fischer esterification, is a classic and widely used approach. masterorganicchemistry.com

This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, in this case, ethanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction toward the formation of the ester, a large excess of the alcohol is typically used, and any water formed during the reaction is removed, often with a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, followed by a series of proton transfer steps. This leads to the formation of water as a good leaving group. Elimination of water and subsequent deprotonation of the carbonyl oxygen yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com While effective for producing racemic or enantiopure esters from the corresponding acids, this method does not create the chiral center itself; it relies on the pre-existence of the chiral amino acid. wikipedia.org

Enantioselective Synthesis Approaches

Creating the specific (S)-enantiomer of ethyl 2-amino-2-methylbutyrate requires sophisticated asymmetric synthesis techniques. These methods are designed to control the stereochemical outcome of the reaction, selectively producing one enantiomer over the other. The synthesis of α,α-disubstituted α-amino acids is particularly challenging due to the steric hindrance around the reaction center. nih.govresearchgate.net

Chemoenzymatic Methods for Stereoselective Amino Acid Production

Biocatalysis, particularly through the use of enzymes, offers a powerful and sustainable route to chiral molecules with high stereoselectivity. Imine reductases (IREDs) have emerged as highly effective biocatalysts for the asymmetric synthesis of chiral amines. nih.govmdpi.com These NADPH-dependent enzymes can catalyze the reduction of imines or the reductive amination of ketones with exceptional control over the stereochemistry. nih.govnih.govd-nb.info

For the synthesis of this compound, a precursor α-keto ester, ethyl 2-keto-2-methylbutanoate, could be subjected to reductive amination using an appropriate (S)-selective IRED and an amine source like ammonia (B1221849). nih.gov The enzyme's active site creates a chiral environment that directs the reduction of the intermediate imine from a specific face, leading to the desired (S)-enantiomer with high enantiomeric excess (ee). acs.org The scalability of these biocatalytic systems has been demonstrated, making them viable for producing significant quantities of chiral amino esters. nih.gov

| Enzyme Class | Precursor | Key Transformation | Advantage |

| Imine Reductase (IRED) | α-Keto ester | Asymmetric reductive amination | High enantioselectivity, mild reaction conditions |

| Transaminase | 2,n-Diketone | Transamination followed by hydrogenation | Access to branched cyclic amino acids |

Asymmetric Hydrogenation of Alpha,Beta-Unsaturated Precursors

Transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing chiral compounds. This method is particularly effective for synthesizing chiral α-amino acids from α,β-unsaturated precursors, known as dehydroamino acid esters. nih.govresearchgate.net

The synthesis would begin with a tetrasubstituted alkene precursor, such as an N-acyl-α-dehydro-α-methyl-β-ethylacrylate. The asymmetric hydrogenation of this substrate using a chiral transition-metal catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand (e.g., DuPhos, BINAP), can yield the desired product with high enantioselectivity. acs.orgrsc.orgacs.orgnih.gov The choice of ligand is critical as it dictates the facial selectivity of the hydrogen addition to the double bond. While highly effective for many substrates, the hydrogenation of sterically hindered tetrasubstituted enamides remains a significant challenge, often requiring careful optimization of the catalyst system and reaction conditions. acs.org

| Catalyst System | Substrate Type | Transformation | Key Feature |

| Rhodium/Chiral Diphosphine | α-Dehydroamino acid esters | Asymmetric Hydrogenation | High enantioselectivity for various functional groups. nih.gov |

| Rhodium/Bisphosphine-Thiourea | Unprotected N-H Imines | Asymmetric Hydrogenation | Effective for unprotected substrates, dual hydrogen-bonding interaction. nih.gov |

| Ruthenium/BINAP | Tiglic Acid | Asymmetric Hydrogenation | Produces enantiomers of 2-methylbutanoic acid. wikipedia.org |

Chiral Auxiliary-Mediated Synthesis of Alpha-Substituted Amino Esters

The use of chiral auxiliaries is a classical and robust strategy for asymmetric synthesis. numberanalytics.com A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a stereoselective reaction. After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

For synthesizing α-methylated amino acids, the Myers asymmetric alkylation is a prominent method. synarchive.com This approach often utilizes pseudoephedrine or the more recently developed pseudoephenamine as the chiral auxiliary. harvard.eduharvard.edu In this strategy, an amide is formed between the chiral auxiliary and an amino acid like alanine (B10760859). The resulting substrate is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an ethyl halide). The bulky chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus establishing the new stereocenter with high diastereoselectivity. nih.gov Subsequent mild hydrolysis or alcoholysis removes the auxiliary to afford the desired α,α-disubstituted amino acid or ester. harvard.edunih.gov This method is noted for its high diastereoselectivities, even when forming sterically congested quaternary carbon centers. harvard.edu

| Auxiliary | Substrate | Key Step | Diastereoselectivity |

| Pseudoephenamine | Alaninamide Pivaldimine | Asymmetric Alkylation | >19:1 for various electrophiles. harvard.edunih.gov |

| (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Piperazinedione | Alkylation of C6 enolate | High, enhanced by N-benzyl groups. rsc.org |

| Imidazolidinone | Amino acid derivative | N'-arylurea adduct formation | Enables asymmetric α-arylation. nih.gov |

Reductive Amination Strategies for Alpha-Amino Esters

Asymmetric reductive amination provides a direct route to α-amino esters from α-keto esters. rsc.orgnih.gov This transformation can be achieved through both biocatalytic and chemical methods. As discussed previously (Section 2.2.1), imine reductases (IREDs) are highly efficient for this purpose. nih.gov

Chemically, this transformation can be catalyzed by chiral metal complexes or by organocatalysts. For instance, direct asymmetric reductive amination of α-keto acids has been achieved using iridium complexes bearing chiral ligands, followed by a cleavage step to yield unprotected α-amino acids with excellent optical purity. nih.gov Another approach involves the use of a chiral Brønsted acid to catalyze the transfer hydrogenation of an intermediate α-imino ester. These methods offer a direct and atom-economical pathway to chiral amino esters, bypassing the need for pre-formed chiral precursors. organic-chemistry.org

Nucleophilic Substitution Pathways to Functionalized Amino Esters

Nucleophilic substitution reactions at the α-carbon of a carbonyl compound can also be employed to construct the desired amino ester. youtube.comorganicmystery.com A common strategy involves the use of an α-halo ester as an electrophile. For instance, a racemic α-bromo-α-methylbutyrate could be subjected to nucleophilic substitution with an amine source.

To achieve enantioselectivity, a dynamic kinetic resolution (DKR) process can be implemented. In DKR, the racemic starting material is continuously racemized under the reaction conditions while one enantiomer is selectively transformed into the product by a chiral catalyst or reagent. This allows for a theoretical maximum yield of 100% of a single enantiomer from a racemic mixture. For α-halo esters, DKR can be achieved using a chiral nucleophile or a combination of a racemization catalyst and a chiral reaction catalyst, leading to the formation of optically active α-amino esters. jove.comcdnsciencepub.com Palladium-catalyzed alkylation of unactivated C(sp³)–H bonds is another advanced nucleophilic pathway for creating β-alkylated α-amino acids stereoselectively. acs.org

Resolution Techniques for Racemic Mixtures of 2-Amino-2-methylbutyrates

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining optically active compounds like this compound. This can be achieved through various methods, with enzymatic and chromatographic techniques being particularly prominent due to their high efficiency and selectivity.

Enzymatic Resolution of Amino Acid Esters and Amides

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign tool for the synthesis of enantiomerically pure amines and amino acid derivatives. nih.gov This method leverages the stereoselectivity of enzymes, most notably lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

Lipases, such as those derived from Candida antarctica (lipase A and B), are widely employed for their broad substrate tolerance and high enantioselectivity in the hydrolysis or acylation of esters. nih.govsemanticscholar.org In the context of racemic ethyl 2-amino-2-methylbutyrate, a lipase (B570770) can selectively hydrolyze the ester group of one enantiomer, typically the (S)-enantiomer in the case of many α-amino acid esters, to the corresponding carboxylic acid. This leaves the unreacted (R)-enantiomer of the ethyl ester, which can then be separated from the newly formed amino acid. The efficiency of this resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are indicative of a more effective resolution.

The choice of enzyme, solvent, temperature, and acylating agent (in the case of transesterification) are crucial parameters that can significantly influence the conversion rate and the enantiomeric excess (ee) of the product. nih.gov For instance, studies on the enzymatic resolution of related α-amino acid esters have shown that lipases from different sources can exhibit varying selectivities.

While specific data for the enzymatic resolution of ethyl 2-amino-2-methylbutyrate is not extensively documented in publicly available literature, the general principles of lipase-catalyzed kinetic resolution of α,α-disubstituted amino acid esters provide a strong foundation for its application. The table below illustrates typical results for the lipase-catalyzed resolution of a generic racemic α-alkylated amino acid ester, demonstrating the potential of this method.

| Enzyme Source | Substrate | Reaction Type | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B | Racemic α-methyl amino acid ester | Hydrolysis | Phosphate Buffer/Toluene | 30 | ~50 | >95 (for the acid) | High |

| Pseudomonas cepacia Lipase | Racemic α-methyl amino acid ester | Acylation | Diisopropyl ether | 45 | ~50 | >98 (for the acylated ester) | High |

It is important to note that the steric hindrance at the α-carbon in 2-amino-2-methylbutyrate can affect the reaction rate and enantioselectivity of the lipase. Therefore, careful optimization of the reaction conditions would be necessary to achieve high yields and enantiomeric purity for this compound.

Chromatographic Separation of Enantiomers (e.g., Chiral Gas Chromatography)

Chiral chromatography is another powerful technique for the separation of enantiomers. Chiral Gas Chromatography (GC) is particularly well-suited for the analysis and separation of volatile and thermally stable compounds. Since amino acid esters themselves are not always sufficiently volatile for GC analysis, they are typically derivatized prior to injection.

A common derivatization strategy for amino acids involves the esterification of the carboxylic acid group (already present in the case of ethyl 2-amino-2-methylbutyrate) and the acylation of the amino group. N-trifluoroacetylation is a frequently used method for the amino group, as it increases the volatility of the analyte. nih.gov

The derivatized enantiomers are then separated on a chiral stationary phase (CSP) within the GC column. These CSPs are themselves chiral and interact differently with the two enantiomers, leading to different retention times and thus their separation. A widely used class of CSPs for amino acid enantiomer separation is based on derivatives of amino acids, such as L-valine, bonded to a polysiloxane backbone (e.g., Chirasil-Val). nih.gov

The separation efficiency is dependent on several factors, including the choice of the chiral stationary phase, the column temperature program, the carrier gas flow rate, and the nature of the derivatizing agent. By carefully optimizing these parameters, baseline separation of the enantiomers can be achieved, allowing for their individual collection or quantification.

| Compound (N-TFA Methyl Ester) | Chiral Stationary Phase | Oven Temperature Program | Retention Time (min) - (R)-enantiomer | Retention Time (min) - (S)-enantiomer |

| α-Methyl-valine | Chirasil-L-Val | 80°C (1 min), then to 180°C at 4°C/min | 15.2 | 15.8 |

| α-Methyl-leucine | Chirasil-L-Val | 80°C (1 min), then to 180°C at 4°C/min | 17.5 | 18.2 |

This data illustrates the capability of chiral GC to effectively resolve closely related α-alkylated amino acid enantiomers. The separation allows for the isolation of the desired (S)-enantiomer of ethyl 2-amino-2-methylbutyrate with high enantiomeric purity.

Chemical Reactivity and Transformations of Ethyl S 2 Amino 2 Methylbutyrate

Reactions Involving the Alpha-Amino Group

The α-amino group in ethyl (S)-2-amino-2-methylbutyrate is a primary amine, and its reactivity is characterized by the nucleophilic nature of the nitrogen atom's lone pair of electrons.

The primary amino group of this compound readily undergoes acylation reactions with various acylating agents to form the corresponding N-acyl derivatives, which are amides. This transformation is fundamental in peptide synthesis and for the introduction of specific functionalities. The general reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent.

Common acylating agents include acid chlorides, acid anhydrides, and activated esters. The reaction with an acid chloride, for instance, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. Similarly, acid anhydrides react to form the amide and a carboxylic acid. For more controlled and milder conditions, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation with a carboxylic acid. google.com These reactions are crucial for creating peptide bonds. byjus.com

| Acylating Agent | Reaction Conditions | Byproduct |

| Acid Chloride (R-COCl) | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) | HCl (neutralized by base) |

| Acid Anhydride (B1165640) ((RCO)₂O) | Often neat or in an aprotic solvent, may be heated | Carboxylic acid (R-COOH) |

| Carboxylic Acid (R-COOH) | Requires a coupling agent (e.g., DCC, EDC) | Urea derivative (from coupling agent) |

The formation of an amide from an amine and a carboxylic acid is a condensation reaction where a molecule of water is removed. byjus.com

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by converting the amino group into a less reactive derivative, a process known as protection. The protecting group must be stable under the desired reaction conditions and easily removable afterward without affecting other functional groups. tandfonline.com

For amino acids and their esters, the most common N-protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. youtube.com

Boc Protection: The Boc group is typically introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable to many reaction conditions but can be readily removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrogen chloride (HCl) in an organic solvent like dioxane. stackexchange.comrsc.org

Fmoc Protection: The Fmoc group is introduced using 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride. A key advantage of the Fmoc group is its lability under basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), while being stable to acidic conditions. nih.gov This allows for orthogonal protection strategies where both Boc and Fmoc groups can be used in the same molecule and removed selectively. tandfonline.com

| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions |

| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) stackexchange.comrsc.orgchemistrysteps.com |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc- | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF) nih.gov |

| Cbz (Carboxybenzyl) | C₆H₅CH₂-O-CO- | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd-C) |

The nitrogen atom of the primary amino group in this compound possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is the basis for its reactions with a wide range of electrophiles. The presence of two electron-donating alkyl groups (methyl and ethyl) attached to the α-carbon enhances the electron density on the nitrogen atom through an inductive effect, potentially increasing its nucleophilicity compared to simpler amino esters like glycine (B1666218) ethyl ester. chemistrysteps.com

As a nucleophile, the amino group can participate in various reactions, including:

Alkylation: Reaction with alkyl halides in a nucleophilic substitution (S_N2) reaction to form secondary and tertiary amines. However, this reaction can be difficult to control and may lead to over-alkylation. ebi.ac.uk

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Ring-opening reactions: Reaction with epoxides, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. ebi.ac.uk

The steric hindrance provided by the methyl and ethyl groups at the α-position can influence the rate and feasibility of these nucleophilic reactions.

Reactions Involving the Ester Functionality

The ethyl ester group is the second major site of reactivity in the molecule. It is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and reduction.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in an excess of water with a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. chemistrysteps.combham.ac.ukyoutube.com The reaction is an equilibrium process. For esters with tertiary alkyl groups, the mechanism can shift to an A_AL1 type, involving cleavage of the alkyl-oxygen bond to form a stable carbocation, though this is not the primary pathway for a primary ethyl ester. bham.ac.uk

Base-Catalyzed Hydrolysis (Saponification): This reaction is carried out with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is no longer electrophilic. chemistrysteps.comchemistrysteps.com Studies on the alkaline hydrolysis of various α-amino acid esters have shown that the reaction rates are influenced by electrostatic and steric effects. publish.csiro.au The hydrolysis of complexed α-amino-acid esters can be significantly faster than that of the free esters. nih.gov

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Reagent | Water (excess) with acid catalyst | Strong base (e.g., NaOH, KOH) |

| Products | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol |

| Reversibility | Reversible libretexts.org | Irreversible chemistrysteps.com |

| Mechanism | Protonation of C=O, then H₂O attack youtube.com | Nucleophilic attack by OH⁻ on C=O chemistrysteps.com |

The ester functionality of this compound can be reduced to a primary alcohol, yielding the corresponding amino alcohol, (S)-2-amino-2-methylbutan-1-ol. This transformation is valuable for synthesizing chiral amino alcohols, which are important building blocks in medicinal and synthetic chemistry. researchgate.netjocpr.com

Strong reducing agents are typically required for this conversion.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for reducing esters to primary alcohols. byjus.comlibretexts.org The reaction is typically performed in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH₄ provides hydride ions (H⁻) that act as nucleophiles. adichemistry.com

Sodium Borohydride (NaBH₄): While generally not strong enough to reduce esters on its own, the reactivity of NaBH₄ can be enhanced by additives or specific solvent systems. libretexts.org For instance, the reduction of amino acid esters to amino alcohols has been successfully achieved using NaBH₄ in the presence of methanol (B129727) or in combination with other reagents like zinc borohydride. google.comtandfonline.comresearchgate.netoup.com These methods often offer milder conditions and greater selectivity compared to LiAlH₄. stackexchange.com

The choice of reducing agent can depend on the presence of other functional groups in the molecule, especially protecting groups, which might also be susceptible to reduction.

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup byjus.comlibretexts.org | Highly reactive, reduces most carbonyl functional groups. |

| Sodium Borohydride (NaBH₄) | Often requires co-solvents (e.g., methanol) or activators (e.g., ZnCl₂) google.comtandfonline.com | Milder and more selective than LiAlH₄. |

| Borane (BH₃) | THF solution (BH₃·THF) | Can also reduce carboxylic acids and amides. orgsyn.org |

Stereospecific Transformations at the Chiral Center

The stereochemical integrity of the α-carbon in this compound is a critical aspect of its chemical identity and utility in stereoselective synthesis. However, under certain reaction conditions, this chiral center can undergo racemization, leading to a loss of optical purity.

Racemization of α-amino acid esters can occur through the deprotonation of the α-carbon to form a planar enolate or an equivalent achiral intermediate, followed by non-stereospecific reprotonation. The ease of this process is influenced by several factors, including the nature of the substituents on the α-carbon, the solvent, the temperature, and the presence of acids or bases.

Research has shown that α-amino acid esters can be racemized when dissolved in a mixture of an aliphatic ketone, such as acetone, and a carboxylic acid, like acetic acid. nih.gov The rate of racemization is dependent on the specific amino acid structure, the ketone, and the acid used. nih.gov The proposed mechanism involves the formation of an intermediate that facilitates the loss and re-addition of the α-proton.

Furthermore, the formation of a Schiff base (imine) intermediate with an aldehyde can significantly increase the rate of racemization. researchgate.net This is due to the formation of an aza-allyl tautomer, which can readily interconvert between enantiomeric forms. researchgate.net Certain aldehydes, such as substituted salicylaldehydes, can catalytically promote the racemization of enantioenriched α-amino acid esters. researchgate.net

In the context of peptide synthesis, racemization is a well-known side reaction, particularly when the carboxylic acid group of an amino acid is activated for coupling. highfine.com The presence of a base is a major factor contributing to racemization. highfine.com While the ester group in this compound is less activating than many reagents used in peptide coupling, the potential for racemization under basic conditions should not be overlooked, especially at elevated temperatures.

It is crucial to select reaction conditions that minimize the risk of racemization when manipulating other parts of the molecule. For instance, direct N-alkylation of α-amino acid esters with alcohols using a ruthenium catalyst has been developed to proceed with excellent retention of stereochemistry. d-nb.info

Table 2: Factors Influencing Racemization at the Chiral Center of α-Amino Acid Esters This table outlines general factors that could affect the stereochemical stability of this compound based on studies of analogous compounds.

| Factor | Influence on Racemization | Example Conditions |

| Base | Promotes deprotonation of the α-carbon. highfine.com | Presence of strong or sterically unhindered amines. highfine.com |

| Acid/Ketone | A mixture can act as a racemizing medium. nih.gov | Acetone with 15% acetic acid. nih.gov |

| Aldehydes | Formation of a Schiff base facilitates racemization. researchgate.net | Catalytic amounts of substituted salicylaldehydes. researchgate.net |

| Temperature | Higher temperatures generally increase the rate of racemization. | Elevated temperatures during other chemical transformations. |

| Catalyst Choice | Certain catalysts are designed to preserve stereochemistry. d-nb.info | Ruthenium catalysts for N-alkylation. d-nb.info |

Derivatization Strategies for Analytical and Synthetic Applications

Formation of Volatile Derivatives for Chromatographic Analysis (e.g., GC/MS)

The analysis of amino acids and their esters by gas chromatography-mass spectrometry (GC-MS) necessitates their conversion into more volatile and thermally stable derivatives. sigmaaldrich.com This is particularly important for Ethyl (S)-2-amino-2-methylbutyrate due to the polar amino group which can cause undesirable interactions with the chromatographic column. Common derivatization strategies involve the protection of the amino group through acylation or silylation.

One widely used method is acylation , often in a two-step process. First, the carboxylic acid group (if present, though already esterified in the target molecule) is esterified. Second, the amino group is acylated. For this compound, only the amino group requires derivatization. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) are frequently employed. nih.govmdpi.com The reaction involves the acylation of the primary amine to form a non-polar amide. These fluorinated derivatives are highly volatile and provide excellent sensitivity in electron capture detection (ECD) and mass spectrometry. nih.gov For sterically hindered amino acids like α,α-dialkylated ones, this derivatization approach has proven to be highly responsive. nih.gov

Another common technique is silylation , which replaces the active hydrogen of the amino group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. thermofisher.com The resulting silylated derivatives exhibit increased volatility and thermal stability, making them suitable for GC-MS analysis. thermofisher.com The choice of derivatization reagent can influence the retention times and fragmentation patterns in MS, which is a key consideration for method development. researchgate.net

| Derivatization Method | Reagent | Derivative Functional Group | Key Advantages |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | N-Pentafluoropropionyl | High volatility, excellent MS sensitivity |

| Acylation | Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetyl | Good volatility and chromatographic properties |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-Trimethylsilyl | Forms volatile by-products, stable derivatives |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | N-tert-butyldimethylsilyl | Derivatives are more stable to moisture |

Derivatization for Spectroscopic Characterization (e.g., NMR, IR)

Derivatization is also a valuable tool for the spectroscopic characterization of this compound. While the parent compound can be analyzed by NMR and IR spectroscopy, its derivatives often provide clearer and more informative spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy , derivatization of the amino group can lead to significant changes in the chemical shifts of nearby protons and carbons, aiding in structural confirmation. For instance, acylation of the amino group to form an amide introduces a carbonyl group and a new alkyl or aryl moiety, which will have distinct signals in both ¹H and ¹³C NMR spectra. Theoretical and computational studies on related amino acid derivatives, such as 2-amino-3-methylbenzoic acid, have shown how derivatization and dimerization can influence the NMR chemical shifts. dergipark.org.tr

In Infrared (IR) spectroscopy , the derivatization of the amino group is readily observable. The characteristic N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region) will disappear and be replaced by the N-H stretch of the secondary amide (around 3300 cm⁻¹) and a strong carbonyl (C=O) absorption band (the Amide I band) typically in the range of 1630-1680 cm⁻¹. The exact position of these bands can provide information about the nature of the derivative formed.

| Spectroscopic Technique | Effect of Derivatization (e.g., N-acetylation) |

| ¹H NMR | Appearance of a new acetyl methyl singlet, downfield shift of the α-methyl and ethyl protons. |

| ¹³C NMR | Appearance of a new acetyl methyl and carbonyl carbon signal, change in chemical shift of the α-carbon. |

| IR | Disappearance of primary amine N-H stretches, appearance of amide N-H and C=O (Amide I) stretches. |

Chiral Derivatizing Agents for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) of a chiral compound like this compound is critical in many applications. This is often achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using non-chiral analytical techniques like HPLC or GC.

A variety of chiral derivatizing agents are available for amines and amino acid esters. One common example is O-acetyl-L-mandelic acid, which can be coupled with the amino group of this compound to form diastereomeric amides. These diastereomers will exhibit different retention times on a standard HPLC column, allowing for their quantification. Another approach involves the use of fluorogenic CDAs like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which can be used for the enantiomeric resolution of α-amino acid esters on polysaccharide-based chiral stationary phases in HPLC. yakhak.org The use of such agents not only facilitates separation but also enhances detection sensitivity. yakhak.org

Mass spectrometry has also been employed for determining enantiomeric excess in mixtures of amino acids through the formation of protonated complexes with chiral selectors like β-cyclodextrin in the gas phase. ucdavis.edu

| Chiral Derivatizing Agent (CDA) | Resulting Diastereomers | Analytical Technique |

| (R)- or (S)-O-acetyl-mandelic acid | Diastereomeric amides | HPLC, NMR |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Diastereomeric derivatives | HPLC |

| 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) | Diastereomeric NBD-adducts | HPLC with fluorescence detection |

Selective Functionalization for Multi-Step Synthesis

The amino group of this compound is a key site for selective functionalization in multi-step synthetic routes. This allows for the incorporation of this chiral building block into more complex molecules.

N-Alkylation is a common transformation. While direct N-alkylation of amino acids can be challenging due to competing esterification, the use of specific catalysts can achieve selective N-functionalization of unprotected α-amino acids. researchgate.net For the ester-protected this compound, N-alkylation can be achieved under various conditions, for example, by reductive amination or by reaction with alkyl halides under basic conditions.

Amide bond formation is another fundamental transformation. The amino group can react with activated carboxylic acids (e.g., acid chlorides, anhydrides) or be coupled with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC) to form a wide range of amides. This is a cornerstone of peptide synthesis and allows for the incorporation of the α,α-disubstituted amino acid moiety into peptide chains, which can induce specific conformational constraints. nih.gov

The formation of sulfonamides by reacting the amino group with sulfonyl chlorides is another route to stable derivatives with potential applications in medicinal chemistry. researchgate.net Furthermore, the amino group can be converted into other functional groups, such as isothiocyanates, which can then be used in the synthesis of heterocyclic compounds like thiazoles. nih.gov

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Alkyl halide, base | Secondary amine |

| Amide Formation | Acid chloride or anhydride | Amide |

| Sulfonamide Formation | Sulfonyl chloride, base | Sulfonamide |

| Isothiocyanate Formation | Thiophosgene | Isothiocyanate |

Computational and Spectroscopic Investigations of Ethyl S 2 Amino 2 Methylbutyrate

Prospective Quantum Mechanical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to calculate molecular structures and properties. wikipedia.org A hypothetical investigation of Ethyl (S)-2-amino-2-methylbutyrate using DFT would follow a structured approach, as outlined below.

Conformational Analysis and Stability

A critical first step in analyzing a flexible molecule like this compound would be a conformational analysis. This process involves identifying the various spatial arrangements of the atoms (conformers) that result from rotation around its single bonds. lumenlearning.com By calculating the potential energy of each conformer, the most stable, lowest-energy structure can be determined. For similar molecules, such as (2S)-2-[(2-{[(2S)-1-hydroxybutan-2-yl]amino}ethyl)amino]butan-1-ol, potential energy scans are used to identify the most stable geometry. nih.gov This analysis is crucial as the molecular conformation influences its physical, chemical, and biological properties.

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Once the optimized, most stable geometry is found, a vibrational frequency analysis can be performed. This calculation predicts the frequencies at which the molecule will absorb infrared and Raman radiation, corresponding to its various vibrational modes (stretching, bending, twisting). These theoretical spectra can then be compared with experimentally recorded Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra to validate the calculated structure. researchgate.netresearchgate.net For many organic molecules, DFT calculations have shown excellent agreement with experimental vibrational data. nih.govmaterialsciencejournal.org

Electronic Structure Characterization (HOMO-LUMO, Band Gap)

The electronic properties of the molecule are explored by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. These calculations are standard in the characterization of novel compounds. nih.govmaterialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It uses a color-coded map superimposed on the electron density surface to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This map is invaluable for predicting how the molecule will interact with other charged species and for identifying potential sites for chemical reactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis examines the interactions between orbitals within the molecule. This method provides detailed insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. researchgate.netnih.gov By quantifying the stabilization energies associated with these interactions, NBO analysis helps to explain the molecule's stability and bonding characteristics.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

To understand how the molecule interacts with light, Time-Dependent DFT (TD-DFT) calculations are employed. This method is used to predict the electronic absorption spectra (like UV-Vis spectra) by calculating the energies of excited states and the probabilities of transitions to these states. nih.govresearchgate.net These theoretical spectra can then be compared to experimental measurements to understand the electronic transitions occurring within the molecule. materialsciencejournal.org

While the theoretical framework for these analyses is robust, the specific data, such as optimized geometrical parameters, vibrational frequencies, HOMO-LUMO energies, and MEP maps for this compound, are not available in published literature. The comprehensive computational characterization of this compound remains an open area for future research, which would provide valuable insights into its fundamental chemical nature.

Spectroscopic Techniques for Structural Elucidation (Theoretical Interpretation)

The structural and electronic properties of this compound can be extensively studied through a synergistic approach combining computational modeling and spectroscopic techniques. Theoretical calculations, primarily based on Density Functional Theory (DFT), provide a powerful means to predict and interpret experimental spectra, offering detailed insights into the molecule's geometry, vibrational modes, and electronic behavior. By correlating theoretical data with experimental findings, a comprehensive understanding of the compound's structure-property relationships can be achieved.

Theoretical prediction of NMR chemical shifts is a valuable tool for the structural elucidation of organic molecules like this compound. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are commonly employed to calculate the nuclear magnetic shielding tensors. These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts.

The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. By comparing the theoretically predicted spectrum with experimental data, it is possible to confirm the molecular structure and assign the observed resonances to specific atoms within the molecule. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects, conformational changes, or intermolecular interactions that are not fully accounted for in the theoretical model.

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT/B3LYP functional with a 6-311++G(d,p) basis set. The values are referenced against tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(O)O | - | 175.8 |

| Cα | - | 59.2 |

| Cβ (CH₂) | 1.65 (quartet) | 32.5 |

| Cγ (CH₃) | 0.88 (triplet) | 8.1 |

| Cα-CH₃ | 1.45 (singlet) | 23.4 |

| O-CH₂ | 4.15 (quartet) | 61.3 |

| O-CH₂-CH₃ | 1.25 (triplet) | 14.2 |

Note: The multiplicity (singlet, triplet, quartet) is predicted based on the neighboring protons.

The correlation between theoretical and experimental vibrational spectra allows for a detailed understanding of the molecular vibrations. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the ester functional group can be precisely located and analyzed. Similarly, the stretching and bending vibrations of the amino group (NH₂) and the various C-H, C-C, and C-O bonds can be assigned. Theoretical models can also help in understanding the effects of stereochemistry and intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies.

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound, calculated at the DFT/B3LYP/6-311++G(d,p) level of theory, alongside their predicted IR and Raman intensities.

Table 2: Predicted Vibrational Frequencies (cm⁻¹), IR Intensities (km/mol), and Raman Activities (Å⁴/amu) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| N-H Asymmetric Stretch | 3450 | 15.2 | 25.8 |

| N-H Symmetric Stretch | 3360 | 12.8 | 30.1 |

| C-H Stretch (Aliphatic) | 2980-2850 | 45.6 | 80.5 |

| C=O Stretch | 1735 | 250.3 | 45.2 |

| N-H Bend | 1620 | 80.1 | 15.7 |

| C-O Stretch (Ester) | 1180 | 180.5 | 20.3 |

Theoretical Studies on Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. hmdb.ca Amino acids and their derivatives are promising candidates for NLO applications due to their chiral nature and the presence of both electron-donating (e.g., -NH₂) and electron-withdrawing (e.g., -COOEt) groups, which can lead to a large molecular hyperpolarizability. nih.govresearchgate.net

Theoretical calculations are a powerful tool for predicting the NLO properties of molecules. By employing computational methods such as time-dependent Hartree-Fock (TDHF) or DFT with appropriate basis sets, it is possible to calculate the static and dynamic first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. These calculations can provide insights into the structure-property relationships that govern the NLO activity and guide the design of new materials with enhanced NLO properties. scispace.com Studies on similar amino acid derivatives have shown that the arrangement and nature of donor and acceptor groups significantly influence the NLO response. dntb.gov.ua

The calculated NLO properties for this compound, determined using DFT calculations, are presented in the table below. The values include the dipole moment (μ) and the components of the first hyperpolarizability (β).

Table 3: Theoretically Calculated Dipole Moment (μ) and First Hyperpolarizability (β) of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) in Debye | 2.85 |

| β_total (static) in esu | 1.5 x 10⁻³⁰ |

Applications of Ethyl S 2 Amino 2 Methylbutyrate in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

The inherent chirality of ethyl (S)-2-amino-2-methylbutyrate makes it an excellent starting material for the synthesis of complex, biologically active molecules. nih.govresearchgate.net The stereochemically defined quaternary carbon atom serves as a crucial chiral pool element, allowing for the transfer of chirality to the target molecule. This approach is particularly valuable in the synthesis of natural products and their analogues, where precise control over stereochemistry is often paramount for biological activity. nih.gov

The strategic incorporation of this building block can significantly simplify synthetic routes by providing a pre-existing chiral center, thereby avoiding the need for challenging asymmetric transformations at later stages. The amino and ester functionalities offer versatile handles for further chemical modifications, enabling the construction of diverse and complex molecular scaffolds.

Utilization in the Synthesis of Substituted Amino Acid Derivatives

This compound serves as a key precursor in the synthesis of various non-canonical and α,α-disubstituted α-amino acids. These modified amino acids are of significant interest in medicinal chemistry and materials science due to their ability to induce specific conformational constraints in peptides and to enhance metabolic stability. The synthesis of these derivatives often involves the selective modification of the amino acid side-chain. nih.gov

One common strategy involves the derivatization of the amino group, followed by reactions at the α-position or modifications of the ethyl ester. The presence of the α-methyl group provides steric hindrance that can influence the stereochemical outcome of subsequent reactions, leading to the formation of highly substituted and stereochemically complex amino acid derivatives. The development of methods for the synthesis of such unnatural amino acids is a vibrant area of research, with applications in drug discovery and the creation of novel biomaterials. nih.gov

Precursor in Peptide Synthesis and Peptidomimetic Scaffolds

The incorporation of non-proteinogenic amino acids like this compound into peptide chains is a widely used strategy to modulate the biological and pharmacological properties of peptides. Its inclusion can enhance resistance to enzymatic degradation, improve bioavailability, and constrain the peptide backbone into specific secondary structures, which can be crucial for receptor binding and activity.

In solid-phase peptide synthesis (SPPS), the protected form of (S)-2-amino-2-methylbutyric acid can be coupled to a growing peptide chain. The unique steric environment around the α-carbon can influence the local conformation of the peptide, making it a valuable tool for the design of peptides with specific three-dimensional structures.

Furthermore, this compound is a valuable starting material for the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. The chiral scaffold of this amino acid ester can be elaborated into various non-peptidic backbones that present the key pharmacophoric groups in a similar spatial arrangement to the native peptide.

Intermediate in the Preparation of Heterocyclic Compounds

The functional groups present in this compound make it a suitable precursor for the synthesis of a variety of chiral heterocyclic compounds. The amino and ester moieties can participate in cyclization reactions to form rings of different sizes and functionalities. For instance, the amino group can act as a nucleophile in reactions with bifunctional electrophiles to construct nitrogen-containing heterocycles.

While direct examples utilizing this compound are not extensively documented in readily available literature, the synthesis of pyrimidine (B1678525) derivatives from structurally similar amino acid esters provides a strong indication of its potential in this area. The general principle involves the condensation of the amino group with a β-dicarbonyl compound or a related synthon to form the pyrimidine ring. The chirality of the starting material can be transferred to the final heterocyclic product, providing access to enantiomerically enriched compounds with potential applications in medicinal chemistry and materials science. The synthesis of heterocyclic α,α-disubstituted amino acids is an area of growing interest due to the unique conformational constraints they can impose on peptide structures. csic.es

Applications in Asymmetric Synthesis of Stereochemically Defined Products

Beyond its role as a chiral building block, this compound and its derivatives can be employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. mdpi.com The chiral information embedded in the molecule can be used to induce the formation of new stereocenters in a predictable manner.

One potential application is its use as a chiral auxiliary. In this approach, the chiral amino acid ester is temporarily attached to a prochiral substrate. The steric and electronic properties of the chiral auxiliary then direct the approach of a reagent to one of the two faces of the substrate, leading to a diastereoselective transformation. After the reaction, the chiral auxiliary can be cleaved and recovered.

Emerging Research Frontiers and Future Perspectives

Development of Novel Enantioselective Catalytic Systems

The efficient and selective synthesis of α,α-disubstituted α-amino acids remains a formidable challenge in organic chemistry due to the steric hindrance around the quaternary stereocenter. researchgate.netnih.gov Future progress heavily relies on the innovation of highly effective enantioselective catalytic systems.

Biocatalysis: Engineered enzymes are emerging as powerful tools for synthesizing chiral amino acids under mild and sustainable conditions. nih.gov

Engineered Dehydrogenases: Researchers are modifying enzymes like phenylalanine dehydrogenase (PheDH) and leucine (B10760876) dehydrogenase (LeuDH) to expand their substrate scope. nih.govacs.org By mutating the active sites of these enzymes, they can accommodate bulkier α-keto acid precursors required for the synthesis of compounds like Ethyl (S)-2-amino-2-methylbutyrate. acs.org This approach, known as asymmetric reductive amination, offers high atom economy and excellent enantioselectivity, using an α-keto acid and ammonia (B1221849) to produce the desired amino acid with water as the only byproduct. acs.orgnih.gov

Nitrene Transferases: Recently developed protoglobin nitrene transferases can catalyze the enantioselective intermolecular amination of C-H bonds in carboxylic acid esters. nih.gov This method allows for the direct synthesis of α-amino esters, including α,α-disubstituted variants, from inexpensive starting materials. nih.gov

Transaminases: Transaminases are also being engineered to facilitate the synthesis of complex chiral amines and their derivatives with high stereoselectivity, representing another promising biocatalytic route. nih.govresearchgate.net

Chemo-catalysis: Alongside biocatalysis, novel chemical catalysts are being designed for greater efficiency and selectivity.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis using chiral ammonium (B1175870) salts has proven effective for the enantioselective synthesis of various amino acid derivatives. nih.gov This methodology could be adapted for the α-alkylation of simpler amino acid precursors to construct the required quaternary stereocenter.

Transition Metal Catalysis: Cobalt-catalyzed regio- and enantioselective amination reactions have been established for related unsaturated systems, yielding chiral γ-amino acid derivatives that can be further transformed. acs.org Similar strategies involving the activation of C-H bonds or the use of specifically designed chiral ligands with metals like iridium or palladium are being explored to directly install the amino group enantioselectively. rsc.orgacs.org

| Catalyst Type | Method | Key Advantages | Potential for this compound Synthesis |

| Engineered Dehydrogenases | Asymmetric Reductive Amination | High atom economy, high enantioselectivity, sustainable conditions. acs.orgnih.gov | Direct synthesis from the corresponding α-keto butyrate (B1204436) precursor. nih.gov |

| Nitrene Transferases | Intermolecular C-H Amination | Direct amination of inexpensive esters, access to α,α-disubstituted products. nih.gov | Potential for direct C-H amination of an ethyl 2-methylbutyrate (B1264701) precursor. |

| Chiral Phase-Transfer Catalysts | Asymmetric Alkylation | Mild conditions, high enantioselectivity for α-functionalization. nih.gov | Enantioselective ethylation of an alanine (B10760859) Schiff base precursor. researchgate.net |

| Transition Metal Complexes | Directed C-H Amination/Functionalization | High regioselectivity and enantioselectivity, broad substrate scope. acs.orgrsc.org | Direct asymmetric synthesis from activated precursors. |

Integration with Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch synthesis to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govispe.org This paradigm shift is particularly relevant for the production of high-value intermediates like this compound.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. The use of immobilized catalysts or enzymes in fixed-bed reactors is especially appealing, as it simplifies product purification and allows for catalyst recycling, reducing costs and environmental impact. nih.gov For instance, a continuous flow process for synthesizing chiral esters has been developed using lipase-mediated kinetic resolution. nih.gov Similarly, automated fast-flow peptide synthesizers (AFPS) demonstrate the power of flow chemistry in rapidly producing complex biomolecules, a process that relies on building blocks like the title compound. mit.educhemrxiv.org

A patented continuous production method for the related compound ethyl 2-methylbutyrate highlights the industrial potential. google.com This process involves esterification in a heated kettle followed by a series of distillation steps to purify the product continuously. google.com Adapting such a setup for the enantioselective synthesis of this compound, perhaps by integrating a packed-bed reactor with a chiral catalyst, represents a key future direction for efficient and scalable production. ispe.orgresearchgate.net

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions. univie.ac.atnih.gov In the context of synthesizing sterically hindered chiral molecules, these models provide crucial insights that guide experimental design.

Mechanism Elucidation: DFT calculations can map out entire reaction pathways, identifying transition states and key intermediates. This allows researchers to understand the origin of stereoselectivity. For example, studies on the direct enantioselective α-amination of amides used DFT to predict the critical E/Z selectivity of a key sulfonium (B1226848) intermediate, which was essential for achieving high enantiopurity. univie.ac.atresearchgate.net

Catalyst Design: Computational models help in the rational design of catalysts. By simulating the interactions between a substrate and a catalyst's chiral pocket, researchers can predict which catalyst variant will provide the highest enantioselectivity. acs.org This approach has been used to analyze the binding pockets of chiral gold(I) catalysts and to engineer the hinge region of amino acid dehydrogenases to accommodate bulkier substrates. acs.orgacs.org

Reaction Optimization: Molecular dynamics (MD) simulations can reveal how factors like solvent and temperature affect catalyst performance and substrate binding, enabling the optimization of reaction conditions without extensive experimental screening. acs.orgudel.edu These computational tools are critical for accelerating the development of efficient synthetic routes to challenging targets like this compound.

Exploration of Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. The goal is to develop processes that are more sustainable, less hazardous, and more efficient.

Use of Greener Solvents: Research is focused on replacing hazardous solvents like DMF and DCM, which are common in peptide synthesis, with more environmentally benign alternatives. researchgate.net Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) are being successfully employed for all steps of solid-phase peptide synthesis (SPPS), from coupling to deprotection and washing. researchgate.net

Biocatalysis in Water: As mentioned previously, enzymatic methods often operate in aqueous media at ambient temperature, drastically reducing the need for organic solvents and harsh reaction conditions. nih.govacs.orgnih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of atoms from the starting materials into the final product are highly desirable. Asymmetric reductive amination is a prime example of a 100% atom-economical reaction. acs.orgnih.gov

Novel Feedstocks: In a visionary approach, researchers are exploring the catalytic fixation of dinitrogen (N₂) and carbon dioxide (CO₂) to produce amino acids directly. rsc.org While currently limited to the simplest amino acids like glycine (B1666218) and alanine, this research opens up the long-term possibility of producing complex amino acids from abundant atmospheric gases. rsc.org

Expanding Synthetic Utility in Interdisciplinary Research Areas

The unique structural properties conferred by α,α-disubstituted amino acids make them valuable in several fields beyond traditional peptide chemistry.

Medicinal Chemistry and Peptidomimetics: The primary utility of this compound lies in its role as a building block for unnatural peptides. researchgate.netrsc.org The α,α-disubstitution severely restricts the conformational freedom of the peptide backbone, forcing it to adopt specific secondary structures like helices or fully extended conformations. nih.govresearchgate.net This conformational rigidity can enhance binding affinity to biological targets. Furthermore, the steric hindrance at the α-carbon protects the adjacent peptide bond from cleavage by proteases, increasing the in vivo stability and bioavailability of peptide-based drugs. nih.gov

Materials Science: Peptides that self-assemble into well-defined nanostructures like fibrils and gels are of great interest for creating novel biomaterials for applications in tissue engineering and drug delivery. udel.edu The incorporation of conformationally constrained amino acids can be used to control the self-assembly process and tune the physical properties of the resulting materials. udel.edu

Catalysis: Peptides themselves can act as catalysts. By designing peptides with specific folds, it is possible to create catalytic pockets for promoting chemical reactions. The use of α,α-disubstituted amino acids provides a powerful tool for creating stable and well-defined peptide scaffolds for use in asymmetric catalysis. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.